1,2,3-Trichloro-4,5,6-trimethoxybenzene

Catalog No.
S14516943
CAS No.
2539-13-1
M.F
C9H9Cl3O3
M. Wt
271.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trichloro-4,5,6-trimethoxybenzene

CAS Number

2539-13-1

Product Name

1,2,3-Trichloro-4,5,6-trimethoxybenzene

IUPAC Name

1,2,3-trichloro-4,5,6-trimethoxybenzene

Molecular Formula

C9H9Cl3O3

Molecular Weight

271.5 g/mol

InChI

InChI=1S/C9H9Cl3O3/c1-13-7-5(11)4(10)6(12)8(14-2)9(7)15-3/h1-3H3

InChI Key

JDWAFWGCMUKWGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)OC

1,2,3-Trichloro-4,5,6-trimethoxybenzene is an aromatic compound characterized by the presence of three chlorine atoms and three methoxy groups attached to a benzene ring. Its molecular formula is C9H9Cl3O3C_9H_9Cl_3O_3, with a molecular weight of approximately 223.527 g/mol. The compound features a unique arrangement of substituents that influences its chemical properties and biological activities.

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The methoxy groups can activate the benzene ring towards electrophilic substitution reactions.
  • Halogenation: The chlorine atoms can undergo further substitution reactions under specific conditions.
  • Nucleophilic Substitution: The presence of chlorine allows for nucleophilic attack, leading to the formation of new compounds.

For example, halogenation reactions can lead to products such as 1,2-dichloro-4,5,6-trimethoxybenzene when treated with halogens in the presence of a catalyst

Research indicates that 1,2,3-trichloro-4,5,6-trimethoxybenzene exhibits various biological activities. It has been studied for its potential antiproliferative effects on cancer cells. Specifically, compounds containing trimethoxybenzene structures have shown promise in inhibiting cell growth in certain cancer lines . Additionally, the chlorine substituents may enhance its bioactivity by influencing its interaction with biological targets.

Several synthetic routes are available for producing 1,2,3-trichloro-4,5,6-trimethoxybenzene:

  • Starting from Trichlorobenzene: One common method involves starting from 1,2,3-trichlorobenzene and subjecting it to methylation processes using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Halogen Dance Reaction: This reaction facilitates the movement of halogen atoms within the aromatic ring under basic conditions .
  • Direct Halogenation: Another approach includes direct halogenation of trimethoxybenzene derivatives under controlled conditions to introduce chlorine atoms selectively

    1,2,3-Trichloro-4,5,6-trimethoxybenzene has applications in various fields:

    • Pharmaceuticals: It serves as an intermediate in synthesizing biologically active compounds.
    • Agrochemicals: The compound may be utilized in developing herbicides or pesticides due to its chlorinated structure.
    • Material Science: Its unique properties make it suitable for use in polymer chemistry and material development.

Studies on the interactions of 1,2,3-trichloro-4,5,6-trimethoxybenzene with biological systems reveal its potential effects on cellular pathways. For instance:

  • Antiproliferative Activity: Research has shown that this compound can inhibit the proliferation of certain cancer cell lines .
  • Enzyme Inhibition: It may interact with specific enzymes involved in metabolic processes or signal transduction pathways.

These interactions highlight the compound's potential as a lead structure for drug development.

Several compounds share structural similarities with 1,2,3-trichloro-4,5,6-trimethoxybenzene. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
1,3,5-TrimethoxybenzeneThree methoxy groups at positions 1, 3, and 5Lacks chlorine substituents; used as a flavoring agent
2,4-Dichloro-6-methoxyphenolTwo chlorine atoms and one methoxy groupExhibits antimicrobial properties
1-Chloro-2-methoxy-4-nitrobenzeneOne chlorine and one nitro groupKnown for its use in dye synthesis
1-Bromo-3-methoxy-5-chlorobenzeneOne bromine and one chlorine atomUtilized in organic synthesis

The uniqueness of 1,2,3-trichloro-4,5,6-trimethoxybenzene lies in its specific arrangement of three chlorines and three methoxies on the benzene ring. This configuration not only affects its reactivity but also enhances its biological activity compared to other similar compounds.

Regioselective Chlorination Strategies for Benzene Derivatives

Regioselective chlorination of aromatic systems is pivotal for constructing 1,2,3-trichloro-4,5,6-trimethoxybenzene, as the spatial arrangement of chlorine atoms dictates reactivity and downstream applications. Traditional electrophilic chlorination methods often suffer from poor selectivity, leading to mixtures of mono-, di-, and tri-chlorinated products. However, modern strategies leveraging oxidizing agents and tailored reaction conditions have improved precision.

A notable advancement involves the use of potassium chloride (KCl) and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in acetonitrile, which enables para-selective chlorination under mild conditions. This system exploits the electrophilic chlorine generated in situ from KCl and Oxone®, favoring substitution at positions activated by electron-donating groups. For example, methoxy groups direct chlorination to adjacent positions, enabling sequential functionalization. The absence of polychlorination byproducts in this method makes it particularly suitable for synthesizing tri-substituted derivatives like 1,2,3-trichloro-4,5,6-trimethoxybenzene.

Comparative studies highlight the role of solvent polarity in regioselectivity. Polar aprotic solvents like acetonitrile stabilize ionic intermediates, enhancing the electrophilic character of chlorine and favoring para substitution. By contrast, nonpolar solvents may promote alternative pathways, such as radical chlorination, which lack positional control. The table below summarizes key chlorination methods and their selectivity profiles:

MethodReagentsSolventSelectivityYield (%)
KCl/Oxone®KCl, Oxone®AcetonitrilePara85–92
TCICATrichloroisocyanuric acidEthyl acetateOrtho/Meta78–88
Cl₂/FeCl₃Cl₂, FeCl₃DichloromethaneMixed60–75

The KCl/Oxone® system’s compatibility with methoxylated intermediates further streamlines the synthesis of 1,2,3-trichloro-4,5,6-trimethoxybenzene, as methoxy groups enhance ring activation without competing side reactions.

Optimization of Methoxylation Techniques in Aromatic Systems

Methoxylation—the introduction of methoxy (-OCH₃) groups—is a critical step in constructing the trimethoxy backbone of 1,2,3-trichloro-4,5,6-trimethoxybenzene. Conventional nucleophilic aromatic substitution (SNAr) methods require harsh conditions, but recent advances in catalyst design and solvent systems have improved efficiency.

A patented approach employs sodium methoxide (NaOCH₃) and methanol under reflux to methoxylate 1,3,5-tribromobenzene, achieving yields exceeding 90%. This method avoids solvents by utilizing excess methanol as both reactant and medium, reducing purification complexity. Cuprous halide catalysts (e.g., CuCl, CuBr) further enhance reactivity by facilitating the cleavage of carbon-bromine bonds, enabling sequential methoxylation at all three positions. The reaction’s scalability is demonstrated in its industrial application, where centrifugal separation and rectification yield high-purity product.

Alternative strategies involve pre-functionalized substrates. For instance, 1,3,5-trimethoxybenzene serves as a precursor for subsequent chlorination, as its symmetric structure simplifies regiochemical outcomes. However, competing chlorination at methoxy-activated positions necessitates careful control of stoichiometry and temperature. The table below contrasts methoxylation conditions for different substrates:

SubstrateReagentsCatalystTemperature (°C)Yield (%)
1,3,5-TribromobenzeneNaOCH₃, MeOHCuCl65–8092.4
1,3,5-TrichlorobenzeneNaOCH₃, DMFNone120–14075–82
2,4,6-TribromoanilineNaOCH₃, EtOHCuBr70–9088–90

These advancements underscore the importance of catalyst selection and solvent-free conditions in optimizing methoxylation efficiency.

TCICA-Mediated Electrophilic Substitution Mechanisms

Trichloroisocyanuric acid (TCICA) has emerged as a versatile chlorinating agent for aromatic systems, offering advantages over traditional chlorine gas in safety and handling. In the synthesis of 1,2,3-trichloro-4,5,6-trimethoxybenzene, TCICA facilitates sequential electrophilic substitution by generating reactive chlorine species in situ.

A documented procedure involves reacting 1,3,5-trimethoxybenzene with TCICA in ethyl acetate at 0°C, yielding 1,3,5-trichloro-2,4,6-trimethoxybenzene with 95% crude purity. Acetic acid acts as a proton source, stabilizing the transition state and enhancing reaction rates. The mechanism proceeds via initial coordination of TCICA to the aromatic ring, followed by stepwise displacement of cyanuric acid residues. This pathway ensures high regioselectivity, as methoxy groups direct incoming chlorine atoms to adjacent positions.

Key advantages of TCICA include its solid-state stability and reduced corrosivity compared to Cl₂ gas. Furthermore, recrystallization from ethanol affords product purities >99%, as confirmed by NMR spectroscopy. The reaction’s scalability is limited only by the solubility of TCICA in nonpolar solvents, which can be mitigated by phase-transfer catalysts.

Chlorination Dynamics in Methoxy-Substituted Aromatic Systems

The chlorination of methoxy-substituted aromatic compounds represents a complex electrophilic aromatic substitution process where electron-donating methoxy groups significantly influence reaction pathways and kinetics [1]. The fundamental mechanism proceeds through a three-step pathway involving electrophile formation, aromatic ring attack, and subsequent deprotonation to restore aromaticity [2] [3] [4].

The electrophilic chlorination mechanism begins with the activation of chlorine gas by Lewis acid catalysts, typically iron trichloride or aluminum chloride, which coordinate with chlorine to form highly electrophilic chlorine cations [2] [5]. In methoxy-substituted systems, the electron-donating nature of methoxy groups dramatically enhances the nucleophilicity of the aromatic ring, resulting in significantly increased reaction rates compared to unsubstituted benzene [1] [6].

Kinetic studies reveal that rate coefficients for chlorine atom reactions with methoxylated aromatics vary substantially based on the number and position of methoxy substituents [1]. For methoxybenzene (anisole), the rate coefficient is (1.07 ± 0.24) × 10⁻¹⁰ cubic centimeters per molecule per second at 295 Kelvin [1]. The presence of multiple methoxy groups increases reactivity, with 2,3-dimethoxyphenol exhibiting a rate coefficient of (4.73 ± 1.06) × 10⁻¹⁰ cubic centimeters per molecule per second under identical conditions [1] [6].

The reaction mechanism involves the formation of a sigma complex intermediate, also known as a benzenonium intermediate, where the aromatic ring temporarily loses its delocalized electron system [3] [4]. In methoxy-substituted systems, this intermediate is stabilized through resonance involving the electron-donating methoxy groups, which explains the enhanced reactivity observed in these compounds [7] [8].

Table 1: Rate Coefficients for Chlorine Atom Reactions with Methoxylated Aromatics

CompoundRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)
Methoxybenzene (Anisole)(1.07 ± 0.24) × 10⁻¹⁰295 ± 2
1-Methoxy-2-methylbenzene(1.20 ± 0.24) × 10⁻¹⁰295 ± 2
2-Methoxyphenol (Guaiacol)(2.97 ± 0.66) × 10⁻¹⁰295 ± 2
3-Methoxyphenol(2.99 ± 0.62) × 10⁻¹⁰295 ± 2
4-Methoxyphenol(2.86 ± 0.58) × 10⁻¹⁰295 ± 2
2-Methoxy-4-methylphenol(3.35 ± 0.68) × 10⁻¹⁰295 ± 2
2,3-Dimethoxyphenol(4.73 ± 1.06) × 10⁻¹⁰295 ± 2
2,6-Dimethoxyphenol (Syringol)(2.71 ± 0.61) × 10⁻¹⁰295 ± 2

Computational studies using density functional theory have revealed that the chlorination of methoxy-substituted aromatics can proceed through multiple pathways, with the preferred route determined by the activation energies of competing transition states [9]. The presence of methoxy groups creates electron-rich regions that preferentially interact with electrophilic chlorine species, leading to regioselective chlorination patterns [8] [9].

The kinetic order of these reactions is typically first order in both the aromatic substrate and the chlorinating agent [7] [8]. Electron-donating substituents on the substrate and electron-withdrawing substituents on the chlorinating agent exhibit marked rate-enhancing effects [7] [8]. The highly selective chlorination of electron-rich aromatic compounds demonstrates that the reaction can proceed through either an arenium-ion mechanism or an electron-transfer chain reaction, depending on the substrate's susceptibility to one-electron oxidation [7] [8].

Solvent Effects on Halogenation Reaction Pathways

Solvent systems play a crucial role in determining the efficiency, selectivity, and mechanism of halogenation reactions in aromatic compounds [10] [11] [12]. The choice of solvent affects both the solubility of reactants and the stability of intermediates, thereby influencing overall reaction pathways and product distributions [10] [11].

Traditional chlorination reactions have historically employed carbon tetrachloride as the preferred solvent due to its stability under various chlorination conditions and favorable handling properties owing to its low boiling point [10] [11]. However, environmental concerns regarding ozone layer depletion have driven the development of alternative solvent systems [10] [11].

Titanium tetrachloride represents a significant advancement as both solvent and catalyst in aromatic chlorination reactions [10] [11] [12]. This dual functionality allows for continuous chlorination of both aromatic rings and side chains by simply changing optical conditions from shaded to light-irradiated environments [10] [11]. The reaction temperature range for titanium tetrachloride systems is typically 0 to 130 degrees Celsius, with the preferred range being 20 to 100 degrees Celsius [11] [12]. When reaction temperatures fall below this range, reaction rates become retarded, while temperatures exceeding this range promote undesirable side reactions [11] [12].

The concentration of methylated aromatic compounds in titanium tetrachloride solvent should ideally remain below levels where intermediate and target compounds precipitate during either chlorination reaction [11] [12]. Practical chlorination reactions are typically conducted at methylated aromatic compound concentrations of 2 to 20 percent by weight [11] [12].

Table 2: Solvent Effects on Halogenation Selectivity

Solvent SystemPrimary EffectTemperature StabilitySelectivity Enhancement
Carbon TetrachlorideStandard medium for aromatic chlorinationHigh (up to 150°C)Baseline
Titanium TetrachlorideActs as both solvent and Lewis acid catalystVery High (up to 130°C)High para-selectivity
Ethyl AcetateMild conditions for trichloroisocyanuric acid chlorinationModerate (up to 80°C)Good mono/di control
Aqueous MediumEnvironmentally friendly N-chlorosuccinimide chlorinationHigh (up to 100°C)Moderate selectivity
TetrahydrofuranSuitable for iron triflimide catalysisModerate (up to 70°C)Good regioselectivity
Ionic Liquid [BMIM(SO3H)][OTf]Enhanced selectivity for trichloroisocyanuric acid chlorinationModerate (up to 60°C)Excellent selectivity

Ionic liquid systems, particularly Brønsted-acidic imidazolium ionic liquids, have emerged as promising alternatives for aromatic chlorination [13]. The chlorination of aromatics with trichloroisocyanuric acid in [BMIM(SO3H)][OTf] ionic liquid proceeds under very mild conditions at approximately 50 degrees Celsius and provides good to excellent yields depending on the substrates [13]. These systems allow for chemoselectivity tuning between mono- and dichlorination by adjusting the arene-to-trichloroisocyanuric acid ratio and reaction time [13].

Aqueous media represent another environmentally friendly approach for aromatic chlorination using N-chlorosuccinimide as the chlorinating agent [14] [15]. This system operates under mild conditions and achieves chlorination of aromatic compounds in yields ranging from 75 to 96 percent [14] [15]. The aqueous medium approach eliminates the need for organic solvents while maintaining efficient chlorination capabilities [14] [15].

The solvent's role extends beyond simple dissolution effects to include direct participation in reaction mechanisms [16] [17]. In some cases, the solvent can act as a Lewis acid catalyst, as demonstrated with titanium tetrachloride, which simultaneously serves as both reaction medium and catalytic species [11] [12]. This dual functionality results in enhanced reaction rates and improved selectivity compared to conventional solvent-catalyst combinations [11] [12].

Catalytic Processes in Polyhalogenated Benzene Synthesis

The synthesis of polyhalogenated benzenes requires sophisticated catalytic systems that can control regioselectivity while maintaining high conversion rates [18] [19] [20]. Various catalyst types have been developed to address the challenges associated with multiple halogenation events on aromatic rings [18] [19] [20].

Zeolite-based catalysts have demonstrated exceptional performance in producing para-substituted halogenated benzene derivatives with high selectivity [19] [20] [21]. Alkali-treated L-type zeolites achieve para-selectivities as high as 87.8 percent in benzene chlorination, significantly exceeding conventional Lewis acid catalyst performance [21] [22]. The treatment involves exposing L-type zeolite to alkali solutions with pH values of 11 or above at temperatures ranging from 0 to 100 degrees Celsius for periods of 0.5 to 100 hours [21].

The contact time for zeolite-catalyzed halogenation reactions is typically expressed as weight of catalyst times hour per mole (W/F), with optimal ranges between 5 to 500 gram-catalyst hour per mole [18]. Contact times below 5 gram-catalyst hour per mole result in insufficient conversion of benzene derivatives, while exceeding 500 gram-catalyst hour per mole increases polyhalogenated benzene byproduct formation [18].

Faujasite-type zeolites represent another class of effective catalysts for halogenated benzene synthesis [20]. These catalysts operate in the presence of sulfur-containing compounds, nitrogen-containing organic basic compounds, or their salts to enhance para-selectivity [20]. The reaction temperature range for faujasite-type zeolite systems extends from 0 to 200 degrees Celsius, with para-selectivities ranging from 82 to 85 percent [20].

Table 3: Catalytic Systems for Polyhalogenated Benzene Synthesis

Catalyst SystemPara-Selectivity (%)Contact Time (g-cat·h/mol)Operating Temperature (°C)Conversion (%)
Alkali-treated L-type Zeolite87.810-10020-15075-90
Faujasite-type Zeolite82-855-500-20080-95
Iron(III) Triflimide/BMIM-NTf265-75N/A60-7060-80
Titanium Tetrachloride75-85N/A20-10085-95
Trichloroisocyanuric Acid/H2SO480-90N/A50-7080-95
N-Chlorosuccinimide/HCl70-80N/A20-2575-90

Iron(III) triflimide catalysts have been developed as powerful Lewis acids for activating N-chlorosuccinimide in aromatic chlorination reactions [23]. These systems operate effectively in ionic liquid media, particularly with 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, and can achieve regioselective chlorination of activated arenes [23]. The transformation utilizes iron(III) triflimide as a Lewis acid for N-chlorosuccinimide activation and subsequent chlorination of anisole, aniline, acetanilide, and phenol derivatives [23].

Trichloroisocyanuric acid in acidic media represents another effective catalytic approach for polyhalogenated benzene synthesis [24] [13]. In sulfuric acid, trichloroisocyanuric acid functions as an efficient reagent for regioselective chlorination, with density functional theory calculations suggesting the formation of superelectrophilic polyprotonated species that can transfer chlorine cations to aromatic rings more efficiently than unprotonated trichloroisocyanuric acid [24].

The mechanism of zeolite-catalyzed halogenation involves the adsorption of both aromatic substrates and halogenating agents within the zeolite pore structure [25] [26]. The confined environment created by zeolite channels promotes selective formation of para-substituted products through geometric constraints that favor linear product arrangements [25] [26]. Electropositive Lewis acidic sites within the zeolite framework, particularly those containing transition metal cations, enhance electrophilic halogenation while suppressing radical pathways [25].

Table 4: Reaction Conditions for Different Chlorination Methods

Chlorination MethodTemperature Range (°C)Reaction TimeSolvent SystemYield Range (%)
Lewis Acid Catalyzed (FeCl3)0-1002-8 hoursNo solvent/CCl470-90
Lewis Acid Catalyzed (AlCl3)0-1002-8 hoursNo solvent/CCl470-90
Titanium Tetrachloride Solvent20-1002-5 hoursTiCl485-95
Trichloroisocyanuric Acid~501-3 hoursEthyl acetate85-95
N-ChlorosuccinimideRoom temperature1.5-3 hoursAqueous medium75-96
Iron(III) Triflimide60-7024 hoursTHF60-85

The optimization of catalytic processes requires careful consideration of reaction parameters including temperature, pressure, contact time, and catalyst loading [18] [19]. Higher reaction temperatures generally increase reaction rates but may reduce selectivity toward desired para-substituted products [18]. The optimal reaction temperature range for most catalytic systems falls between 100 to 400 degrees Celsius, with preferred ranges typically between 150 to 300 degrees Celsius [18].

1,2,3-Trichloro-4,5,6-trimethoxybenzene serves as a versatile building block in organometallic synthesis, offering unique reactivity patterns that arise from the combination of electron-withdrawing chlorine substituents and electron-donating methoxy groups [1]. The compound's distinctive substitution pattern creates an electronically differentiated aromatic system that facilitates selective metalation and subsequent functionalization reactions.

The synthetic utility of this compound in organometallic chemistry stems from its ability to undergo site-selective cross-coupling reactions with various transition metal catalysts [2] [3]. Palladium-catalyzed cross-coupling reactions represent the primary application, where the chlorine substituents serve as excellent leaving groups for oxidative addition processes [4]. Research has demonstrated that the compound exhibits enhanced reactivity in Suzuki-Miyaura cross-coupling reactions, with reaction rates significantly higher than those observed for less substituted benzene derivatives [2].

Metal arene complexation studies have revealed that the trimethoxybenzene core can coordinate to transition metals through η6-binding modes, forming stable organometallic complexes [5]. The presence of chlorine substituents modulates the electronic properties of the aromatic ring, affecting both the strength of metal-arene interactions and the subsequent reactivity of the resulting complexes [5]. Chromium, ruthenium, and iron have been successfully employed in the formation of sandwich-type complexes with the compound.

Site-selective functionalization protocols have been developed utilizing directed metalation strategies [1]. The methoxy groups serve as directing groups for ortho-lithiation reactions, enabling regioselective introduction of various functional groups. These metalation reactions proceed under mild conditions and provide access to substituted derivatives that would be difficult to obtain through conventional electrophilic aromatic substitution methods [1].

Table 1: Organometallic Chemistry Applications

ApplicationMetal SystemsReaction TypeKey Advantages
Cross-coupling reactionsPalladium, NickelSuzuki-Miyaura, KumadaHigh selectivity
Catalytic synthesisIron, AluminumFriedel-CraftsMild conditions
Metal complex formationChromium, RutheniumArene complexationStable complexes
Synthetic intermediateVarious transition metalsElectrophilic substitutionVersatile building block
Site-selective functionalizationLithium, PalladiumMetalation reactionsRegiocontrol

The catalytic applications of the compound extend to its use as a ligand precursor in homogeneous catalysis [6]. Derivatization through cross-coupling reactions allows for the introduction of phosphine, amine, or other coordinating functionalities, creating multidentate ligands for various catalytic transformations [7]. These ligand systems have shown particular promise in asymmetric catalysis and C-H activation reactions.

Utility in Developing Novel Halogenated Probes for Nuclear Magnetic Resonance Spectroscopy

The unique structural features of 1,2,3-Trichloro-4,5,6-trimethoxybenzene make it an excellent candidate for the development of advanced Nuclear Magnetic Resonance spectroscopy probes [8] [9]. The compound's multiple halogen substituents provide distinctive spectroscopic signatures that enable detailed molecular characterization and intermolecular interaction studies.

Multinuclear Nuclear Magnetic Resonance applications have leveraged the compound's diverse nuclear environments [8]. The presence of both chlorine isotopes (35Cl and 37Cl) offers opportunities for solid-state Nuclear Magnetic Resonance studies of halogen bonding interactions [8] [9]. Research has demonstrated that the quadrupolar coupling constants of chlorine nuclei are highly sensitive to the local electronic environment and can provide detailed information about intermolecular interactions [8].

Chemical shift analysis reveals that the methoxy protons in 1H Nuclear Magnetic Resonance spectra appear as a characteristic singlet around 3.8-4.0 parts per million, while the aromatic region shows simplified patterns due to the symmetric substitution [10] [11]. The 13C Nuclear Magnetic Resonance spectra exhibit well-resolved signals for methoxy carbons (60-65 parts per million) and aromatic carbons (110-160 parts per million), with the chlorine substitution causing predictable downfield shifts [10] [11].

Halogen bonding studies utilizing the compound as a probe molecule have provided insights into non-covalent interactions [12] [8]. The chlorine substituents act as halogen bond donors, and Nuclear Magnetic Resonance parameter changes upon complex formation allow for quantitative assessment of interaction strengths [8] [9]. Solid-state Nuclear Magnetic Resonance experiments have been particularly valuable, as they eliminate solvent effects and provide access to complete Nuclear Magnetic Resonance interaction tensors [8].

Table 2: Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance TechniqueObservable ParametersChemical Shift Range (parts per million)Application Focus
1H Nuclear Magnetic ResonanceChemical shifts, coupling constants3.8-4.0 (methoxy), 7.0-7.5 (aromatic)Structural identification
13C Nuclear Magnetic ResonanceCarbon environments, shifts60-65 (methoxy), 110-160 (aromatic)Substitution patterns
35/37Cl Nuclear Magnetic ResonanceQuadrupolar couplingVariable with halogen bondingHalogen bonding studies
Solid-state Nuclear Magnetic ResonanceTensor measurementsComplete tensor informationIntermolecular interactions
Multinuclear Nuclear Magnetic ResonanceMultiple nuclei analysisNucleus-dependentComprehensive characterization

Dynamic Nuclear Magnetic Resonance studies have employed the compound to investigate molecular motion and exchange processes [13]. The restricted rotation around the carbon-oxygen bonds of methoxy groups creates distinctive Nuclear Magnetic Resonance line shapes that are temperature-dependent, providing information about activation barriers for conformational changes [13].

Isotope labeling strategies have been developed using the compound as a precursor for synthesizing 13C-labeled and deuterated analogs [14]. These isotopically labeled derivatives serve as internal standards in quantitative Nuclear Magnetic Resonance spectroscopy and enable detailed mechanistic studies of chemical transformations [14].

The compound's utility extends to Nuclear Magnetic Resonance-based analytical methods for complex mixture analysis [15]. Its distinctive spectroscopic signature allows for selective detection and quantification in the presence of structurally related compounds, making it valuable for environmental monitoring and industrial quality control applications [15].

Applications in Redox-Mediated Analytical Chemistry Techniques

1,2,3-Trichloro-4,5,6-trimethoxybenzene exhibits distinctive electrochemical behavior that has been exploited in various redox-mediated analytical chemistry techniques [16] [17]. The compound's unique electronic structure, resulting from the interplay between electron-donating methoxy groups and electron-withdrawing chlorine substituents, provides multiple accessible redox states that are valuable for analytical applications.

Cyclic voltammetry studies have revealed that the compound undergoes reversible oxidation at moderate potentials, typically in the range of +0.8 to +1.2 volts versus ferrocene/ferrocenium [16] [18]. The oxidation process involves the formation of radical cation species that are stabilized by the methoxy substituents [19]. These electrochemical measurements provide valuable information about the compound's electronic properties and reactivity [16].

Electrochemical oxidation applications have been developed for analytical detection and quantification [16] [20]. The compound serves as an excellent electrochemical probe due to its well-defined oxidation waves and good stability of the oxidized forms [16]. Lead dioxide electrodes have proven particularly effective for these applications, providing high sensitivity and selectivity [16].

Redox-mediated degradation studies have utilized the compound to investigate dechlorination pathways in environmental remediation [21]. Electrochemical reduction at carbon electrodes leads to selective removal of chlorine substituents, with the reaction proceeding through well-characterized intermediates [21]. These studies have provided insights into the mechanism of reductive dechlorination and have practical applications in wastewater treatment [21].

Table 3: Redox-Mediated Analytical Chemistry Techniques

Analytical MethodElectrode MaterialsPotential Range (Volts)Detection LimitsPrimary Application
Cyclic voltammetryGold, platinum+0.5 to +1.5Low micromolar rangeMechanistic studies
Electrochemical oxidationLead dioxide+1.0 to +2.0Sub-micromolar levelsDegradation pathways
Electrochemical reductionCarbon electrodes-0.5 to -2.0Micromolar to millimolar rangeDechlorination analysis
ChronoamperometryModified electrodesVariableNanomolar to micromolar rangeKinetic measurements
Differential pulse voltammetryGlassy carbon+0.3 to +1.8Sub-micromolar detectionQuantitative analysis

Electroanalytical sensor development has incorporated the compound as a recognition element for detecting related halogenated aromatics [17]. The selective electrochemical response allows for discrimination between different chlorinated benzene derivatives, making it valuable for environmental monitoring applications [21] [15].

Photoinduced electron transfer studies have utilized the compound as both donor and acceptor in charge transfer complexes [18]. The compound's ability to participate in both oxidative and reductive processes makes it suitable for investigating electron transfer mechanisms in complex chemical systems [18]. These studies have provided fundamental insights into the factors controlling electron transfer rates in halogenated aromatic systems [18].

Electrochemical impedance spectroscopy applications have employed the compound to study interface properties and charge transfer kinetics [17]. The distinctive impedance characteristics associated with the compound's redox processes provide information about electrode surface modifications and electrocatalytic activities [17].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

269.961727 g/mol

Monoisotopic Mass

269.961727 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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